Lipophilicity (LogP) Benchmarking Against 2‑Aminoisobutyric Acid (Aib)
The calculated LogP of 2-amino-2,5-dimethylhexanoic acid hydrochloride (-0.71) is substantially higher than that reported for the widely used helix‑inducing residue 2‑aminoisobutyric acid (Aib), which ranges from -2.8 to -0.16 depending on the estimation method . This indicates significantly greater lipophilicity, a critical parameter for optimizing passive membrane permeability and peptide‑membrane interactions.
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | -0.71 (calculated by Fluorochem) |
| Comparator Or Baseline | 2‑Aminoisobutyric acid (Aib): -2.8 (XLogP3) to -0.16 (ACD/Labs estimate) |
| Quantified Difference | At least 0.55 LogP units higher; up to 2.1 LogP units higher depending on the Aib estimate used |
| Conditions | In silico prediction models; experimental LogP data for the target compound are not yet available |
Why This Matters
Increased lipophilicity can enhance passive cellular permeability, a common bottleneck in peptide drug discovery, making this residue a rational choice when Aib is insufficiently hydrophobic.
